1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a methylpiperidine sulfonyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxole core. The final esterification step involves the reaction of the intermediate with benzoic acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve ester substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, sulfides, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: A compound with similar benzodioxole structure.
Uniqueness
2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is unique due to its combination of a benzodioxole moiety, a sulfonyl group, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H23NO6S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C21H23NO6S/c1-14-7-9-22(10-8-14)29(24,25)20-11-16(4-3-15(20)2)21(23)28-17-5-6-18-19(12-17)27-13-26-18/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
ADAKMEROGQMZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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